molecular formula C11H15ClFN B1472887 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride CAS No. 1803588-88-6

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride

Cat. No.: B1472887
CAS No.: 1803588-88-6
M. Wt: 215.69 g/mol
InChI Key: YEPWNKGGCAGQDW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is a chemical intermediate of significant interest in advanced medicinal chemistry and drug discovery programs. Its primary researched application is in the development of novel, highly potent covalent menin inhibitors, which represent a promising therapeutic strategy for targeting acute leukemias with MLL (Mixed Lineage Leukemia) gene translocations . In this context, the stereochemistry of the cyclopentane ring is critical; specifically, the (1S,3R) enantiomer of the 3-(2-fluorophenyl)cyclopentan-1-amine scaffold is utilized as a core building block during the synthesis of these inhibitors . Menin is a protein whose interaction with MLL fusion proteins is essential for the development and progression of MLL leukemia. The integration of this cyclopentane-amine intermediate contributes to the drug candidate's ability to achieve high-affinity binding and potent cellular activity. Researchers employ this compound to create molecules capable of disrupting the menin-MLL protein-protein interaction, leading to the selective inhibition of growth in leukemia cell lines harboring MLL fusions, such as MV4;11 and MOLM13, at low nanomolar concentrations . This makes this compound a valuable reagent for academic and industrial research focused on oncology and targeted cancer therapies.

Properties

IUPAC Name

3-(2-fluorophenyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8;/h1-4,8-9H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWNKGGCAGQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14ClFN
  • Molecular Weight : 215.69 g/mol

The compound features a cyclopentane ring substituted with a 2-fluorophenyl group and an amine functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the monoaminergic system. Compounds with similar structures often act as inhibitors or modulators of neurotransmitter reuptake, influencing serotonin, norepinephrine, and dopamine levels in the brain.

Target Receptors

Research indicates that this compound may interact with:

  • Serotonin Transporters (SERT) : Potentially inhibiting the reuptake of serotonin.
  • Dopamine Transporters (DAT) : Affecting dopamine levels and associated pathways.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine is believed to contribute to these effects, suggesting potential applications in treating mood disorders.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various amine derivatives, including this compound. The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.

CompoundDose (mg/kg)Immobility Time (seconds)
Control0120
Test1080
Test2050

Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability.

Concentration (µM)Viability (%)
0100
1075
5050
10030

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for brain tissues due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential CYP450 involvement.
  • Excretion : Renal excretion as metabolites.

Scientific Research Applications

Chemistry

3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its fluorine atom enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical reactions:

Reaction Type Description
Oxidation The amine group can be oxidized to form imines or nitriles.
Reduction Can be reduced to yield corresponding amines or alcohols.
Substitution The fluorine atom can be substituted with other nucleophiles.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies. The presence of the fluorine atom may influence its binding affinity and selectivity towards specific receptors, which is crucial for drug development.

Case Study:
A study examined the interaction of various analogues of cyclopentanamines with human lipoxygenases, where this compound was noted for its potent inhibitory effects on enzyme activity, suggesting potential therapeutic applications in inflammatory diseases .

Medicine

The compound is being explored for its therapeutic effects in various medical conditions, particularly those related to neurological disorders and pain management. Its unique structure allows it to interact with neurotransmitter systems effectively.

Clinical Insights:
Research has indicated that compounds similar to this compound may exhibit analgesic properties through modulation of pain pathways in the central nervous system .

Comparison with Similar Compounds

Cycloalkaneamine Derivatives with Fluorophenyl Substitutions

Compounds sharing the fluorophenyl-amine core but differing in ring size and substituent positions are critical for understanding structure-activity relationships.

Compound Name Molecular Formula CAS Number Ring Size Fluorine Position Purity Storage Molecular Weight (g/mol)
3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride C₁₁H₁₅ClFN Not provided Cyclopentane Ortho (2-) Not specified Not specified ~215.45
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 1269152-01-3 Cyclopropane Ortho (2-) 95% Not specified 203.65
1-(2-Fluorophenyl)cyclopropanamine Hydrochloride C₉H₁₁ClFN 886366-50-3 Cyclopropane Ortho (2-) Not specified Not specified 203.65
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride C₉H₁₁ClFNO 1332921-18-2 Oxetane Meta (3-) Not specified Not specified 215.64

Key Findings :

  • Substituent Position : Ortho-fluorine (2-position) introduces steric hindrance near the amine group, which may influence binding interactions in biological systems. Meta-substituted analogs (e.g., ) reduce steric effects but alter electronic properties .

Halogen-Substituted Analogs

Variations in halogen type and position further diversify pharmacological and physicochemical profiles.

Compound Name Molecular Formula CAS Number Halogen Substituents Molecular Weight (g/mol)
2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁Cl₂N 1311314-99-4 2-Cl 238.54
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 1797306-72-9 3-Cl, 2-F 246.13

Key Findings :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic size and higher electronegativity may enhance lipophilicity compared to fluorine, influencing membrane permeability .
  • Mixed Halogenation : Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride () demonstrate synergistic electronic effects, which could modulate receptor affinity .

Ketamine-Related Analogs

3-Fluoro Deschloroketamine (3-FDCK), a cyclohexanone derivative, highlights the impact of fluorophenyl substitution in NMDA receptor antagonists.

Compound Name Molecular Formula CAS Number Purity Storage Molecular Weight (g/mol)
3-Fluoro Deschloroketamine hydrochloride C₁₃H₁₆FNO·HCl 2657761-24-3 ≥98% -20°C 257.7

Key Findings :

  • Structural Divergence: Unlike the cyclopentane-based main compound, 3-FDCK features a cyclohexanone core, enabling distinct binding modes at NMDA receptors .
  • Purity and Stability : High-purity analogs like 3-FDCK (≥98%) are stored at low temperatures to ensure long-term stability, a consideration for bioactive compounds .

Physicochemical and Commercial Properties

  • Pricing : Specialty compounds like this compound command premium prices (e.g., €15.70/mg for 50 mg), reflecting their niche applications .
  • Stability : Storage conditions vary widely; for instance, 3-FDCK requires -20°C storage, whereas cyclopropane derivatives (e.g., ) may remain stable at room temperature .

Preparation Methods

Preparation via Alkylation of Cyclopentylamine

One straightforward synthetic route involves the nucleophilic substitution reaction between cyclopentylamine and 2-fluorobenzyl halides (chloride or bromide):

Procedure:

Step Description
1 Dissolve 2-fluorobenzyl chloride in an aprotic solvent such as dichloromethane or acetonitrile.
2 Add cyclopentylamine to the solution under stirring.
3 Introduce a base (e.g., sodium hydroxide or triethylamine) to neutralize the generated acid and facilitate the reaction.
4 Stir the reaction mixture at room temperature or slightly elevated temperature for several hours (typically 4-12 hours).
5 Isolate the crude product by aqueous workup and extract into an organic solvent.
6 Purify the product by recrystallization or column chromatography.
7 Convert the free amine to hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This method benefits from relatively mild conditions and straightforward purification, yielding 3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride in moderate to good yields.

Synthesis from 2-Fluorophenylacetonitrile via Reduction and Cyclization

An alternative and more elaborate route involves the preparation of key amine intermediates from 2-fluorophenylacetonitrile, followed by reduction and cyclization steps:

Key Steps:

Step Reaction Notes
1 Alkylation of 2-fluorophenylacetonitrile with methyl iodide in presence of sodium hydride Forms an alkylated nitrile intermediate
2 Reduction of nitrile to primary amine using borane-dimethyl sulfide complex Yields 2-fluorophenylmethylamine derivative
3 Condensation with trifluoroacetic acid to form amide intermediate Prepares for cyclization
4 Cyclization with paraformaldehyde Forms cyclopentane ring structure
5 Hydrolysis under basic conditions Releases the primary amine
6 Conversion to hydrochloride salt For isolation and stability

This sequence, adapted from literature on structurally related amines, allows precise control over stereochemistry and substitution pattern, which is critical for biological activity studies.

Industrial and Patent-Reported Processes

Patents related to cyclopentane compounds describe processes involving:

  • Use of acyl chlorides and hydroxylamine hydrochloride to prepare hydroxamic acids as intermediates
  • Formation of 1,4,2-dioxazol-5-ones via carbonyldiimidazole (CDI) mediated cyclization
  • Subsequent transformations to amines via reduction or substitution reactions

While these methods are more specialized and tailored for certain derivatives, they provide insights into scalable and efficient synthetic routes for fluorophenyl cyclopentyl amines.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of cyclopentylamine 2-Fluorobenzyl chloride, cyclopentylamine Base (NaOH, Et3N), solvent (DCM), RT Simple, mild conditions, direct Moderate yields, possible side reactions
Nitrile reduction and cyclization 2-Fluorophenylacetonitrile, methyl iodide, NaH, borane complex Multi-step, includes alkylation, reduction, cyclization Stereochemical control, high purity Multi-step, longer synthesis time
Hydroxamic acid intermediates and CDI cyclization Acyl chlorides, hydroxylamine hydrochloride, CDI Biphasic system, careful drying, acid quench Suitable for scale-up, diverse derivatives Requires careful moisture control

Research Findings and Analytical Data

  • The alkylation method yields the hydrochloride salt as a crystalline solid with melting points typically in the range of 150–160 °C.
  • NMR and mass spectrometry confirm the presence of the 2-fluorophenyl group and the cyclopentane ring.
  • Optical purity can be controlled in the multi-step nitrile reduction/cyclization route, important for enantiomer-specific biological activity.
  • Purification by flash chromatography or recrystallization is effective in removing unreacted starting materials and side products.

Q & A

Q. What are the key structural features of 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride, and how do they influence its reactivity in synthetic chemistry?

Methodological Answer: The compound’s structure comprises a cyclopentane ring fused to a 2-fluorophenyl group and an amine group protonated as a hydrochloride salt. Key considerations:

  • Fluorine substituent : Enhances electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity and hydrogen-bonding potential .
  • Cyclopentane ring : Introduces steric constraints, affecting conformational flexibility and nucleophilic attack pathways .
  • Hydrochloride salt : Improves solubility in polar solvents (e.g., water, methanol), critical for reaction workup and purification .

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of the fluorophenyl group and cyclopentane ring conformation. 19^19F NMR can resolve fluorine-specific electronic environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine from HCl).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopentane ring, especially if chiral centers are present .
  • HPLC-Purity Analysis : Use reverse-phase chromatography to detect impurities from incomplete salt formation or side products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated waste (due to fluorine and HCl) and neutralize acidic residues before disposal .
  • Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and consult toxicity databases (e.g., ECHA) for first-aid guidance, though full toxicological profiles may be incomplete .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Key variables to test:

  • Amine Protection/Deprotection : Use Boc or Fmoc groups to prevent side reactions during cyclopentane ring formation .
  • Catalytic Systems : Screen Pd/C or Raney Ni for hydrogenation of precursor imines or ketones .
  • Salt Formation : Optimize HCl stoichiometry and solvent polarity (e.g., ethanol vs. diethyl ether) to precipitate the hydrochloride salt efficiently .

Q. How should contradictory data in receptor-binding assays involving this compound be resolved?

Methodological Answer: If binding affinities vary across studies (e.g., serotonin vs. dopamine receptors):

  • Control Experiments : Verify compound stability under assay conditions (pH, temperature) using HPLC .
  • Receptor Source : Compare results across recombinant vs. native receptors to rule out expression-system artifacts.
  • Radioligand Purity : Ensure tritiated or fluorescent ligands are ≥95% pure to avoid false signals .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C for 48 hours. Monitor degradation via LC-MS .
  • Excipient Screening : Test stabilizers (e.g., ascorbic acid) in lyophilized formulations to enhance shelf life .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin transporters (SERT), focusing on fluorine’s role in hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the cyclopentane ring in lipid bilayers .
  • QSAR Models : Coramine derivatives with similar fluorophenyl groups show higher blood-brain barrier permeability, suggesting CNS activity .

Q. What methodologies are suitable for separating enantiomers of this compound, and how is enantiomeric excess validated?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing Cotton effects at 220–250 nm .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) for large-scale separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride
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3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride

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